molecular formula C21H24N4O2 B14970168 N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B14970168
M. Wt: 364.4 g/mol
InChI Key: XWBYYXKSSYICGS-UHFFFAOYSA-N
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Description

N-[2-(4-METHYL-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that features an indole and a hexahydrocinnolinone moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The hexahydrocinnolinone structure adds to the compound’s potential pharmacological applications.

Preparation Methods

The synthesis of N-[2-(4-METHYL-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves multiple steps. Typically, the indole derivative is synthesized first, followed by the formation of the hexahydrocinnolinone moiety. The final step involves the coupling of these two structures under specific reaction conditions. Common reagents used in these reactions include indole carbaldehyde oxime and 2-chloro acetamide derivatives . Industrial production methods may involve optimizing these steps for higher yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.

    Reduction: The carbonyl group in the hexahydrocinnolinone can be reduced using agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Scientific Research Applications

N-[2-(4-METHYL-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral and antimicrobial properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways. The hexahydrocinnolinone structure may enhance its binding properties and overall efficacy .

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-(4-methylindol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C21H24N4O2/c1-15-5-4-8-19-17(15)9-11-24(19)12-10-22-20(26)14-25-21(27)13-16-6-2-3-7-18(16)23-25/h4-5,8-9,11,13H,2-3,6-7,10,12,14H2,1H3,(H,22,26)

InChI Key

XWBYYXKSSYICGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCNC(=O)CN3C(=O)C=C4CCCCC4=N3

Origin of Product

United States

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